molecular formula C23H30ClN3O B1676205 Quinacrine CAS No. 83-89-6

Quinacrine

Cat. No.: B1676205
CAS No.: 83-89-6
M. Wt: 400.0 g/mol
InChI Key: GPKJTRJOBQGKQK-UHFFFAOYSA-N
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Description

Quinacrine, also known as mepacrine, is a synthetic acridine derivative that was initially developed as an antimalarial agent. It has since found applications in various medical and scientific fields. This compound is known for its bright yellow color and was extensively used during World War II to protect soldiers from malaria . Over time, its use has expanded to include treatments for giardiasis, cutaneous leishmaniasis, and certain autoimmune diseases .

Mechanism of Action

Target of Action

Quinacrine, an acridine derivative, primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA) .

Mode of Action

This compound’s mode of action is multifaceted. It binds to DNA, inhibiting transcription and translation to RNA . This interaction disrupts the normal functioning of the parasite’s metabolism . In addition, this compound inhibits succinate oxidation and interferes with electron transport . It also acts as an inhibitor of phospholipase A2 .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, this compound suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase . It also has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance . In particular, this compound’s role on the NF-κB, p53, and AKT pathways are noteworthy .

Pharmacokinetics

This compound’s pharmacokinetic properties are limited . Following an oral dose of 40 mg/kg/day for 30 days in mice, this compound concentration in the brain was maintained at a concentration of ∼1 µM . As a substrate of the P-glycoprotein (P-gp) efflux transporter, this compound is actively exported from the brain, preventing its accumulation . In the brains of P-gp–deficient mice, this compound reached concentrations of ∼80 µM without any signs of acute toxicity .

Result of Action

This compound has been used as an antimalarial drug and as an antibiotic . It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs . This compound may be injected into the space surrounding the lungs to prevent reoccurrence of pneumothorax .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound tends to concentrate in the liver , which could potentially influence its action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

Quinacrine interacts with various biomolecules, affecting their function and the biochemical reactions they are involved in. It binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . It also inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, this compound suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs . It appears to interfere with the parasite’s metabolism . In cancer cells, this compound has been found to increase DR5 mRNA levels significantly, regardless of p53 status .

Molecular Mechanism

It is known to bind to DNA, inhibiting transcription and translation to RNA . It does not appear to localize to the nucleus of Giardia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action . Fluorescence studies using Giardia suggest that the outer membranes may be involved .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, PrPSc levels in the brains of prion-inoculated mice diminished upon the initiation of this compound treatment. This reduction was transient, and PrPSc levels recovered despite the continuous administration of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of this compound in rats and mice showed lethal doses (LD50) of 900 mg/kg and 1000 mg/kg, respectively . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits succinate oxidation and interferes with electron transport . This suggests that this compound may play a role in the citric acid cycle and the electron transport chain, two key metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinacrine can be synthesized through a multi-step process starting from acridine. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often formulated as this compound dihydrochloride for medical use .

Chemical Reactions Analysis

Types of Reactions: Quinacrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinacrine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Quinacrine is part of the acridine family, which includes several similar compounds:

    Acridine Orange: Used as a cytochemical stain for DNA.

    Acriflavine: Employed as an antiseptic and in cancer research.

    Aminacrine: Used as an antiseptic.

    Amsacrine: Utilized in cancer chemotherapy.

    Ethacridine: Used as an antiseptic.

    Nitracrine: Investigated for its anticancer properties.

    Proflavine: Used as an antiseptic and in cancer research.

    Tacrine: Used in the treatment of Alzheimer’s disease.

Uniqueness of this compound: this compound’s unique combination of antiparasitic, anti-inflammatory, and anticancer properties sets it apart from other acridine derivatives. Its ability to intercalate into DNA and inhibit key enzymes involved in cell proliferation makes it a versatile compound in both medical and research applications .

Properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate)
Record name Mepacrine [INN:BAN]
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DSSTOX Substance ID

DTXSID7022627
Record name Atabrine
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Molecular Weight

400.0 g/mol
Source PubChem
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Physical Description

Solid
Record name Quinacrine
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Solubility

Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L
Record name Quinacrine
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Record name Quinacrine
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Mechanism of Action

The exact mechanism of antiparasitic action is unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA). Quinacrine does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action. Fluorescence studies using Giardia suggest that the outer membranes may be involved. Quinacrine inhibits succinate oxidation and interferes with electron transport. In addition, by binding to nucleoproteins, quinacrine suppress the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase., Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase., Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging., Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes., ... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).
Record name Quinacrine
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Color/Form

Bright yellow crystals

CAS No.

83-89-6
Record name (±)-Quinacrine
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Melting Point

248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C
Record name Quinacrine
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Record name Quinacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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